3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is a heterocyclic compound that belongs to the class of pyridazines, which are characterized by a six-membered ring containing two nitrogen atoms. This compound features a bromine substituent and is notable for its potential applications in medicinal chemistry and material science. Its unique structure allows for various interactions with biological systems, making it a subject of interest in drug discovery.
The compound can be synthesized through various chemical reactions involving pyridine derivatives and brominating agents. The specific methods of synthesis and their efficiency can vary depending on the starting materials and conditions used.
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is classified as:
The synthesis of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one typically involves the following methods:
The reactions generally require careful control of temperature and concentration to avoid side reactions and ensure the formation of the target compound. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are used to confirm the structure of the synthesized product.
The molecular structure of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one consists of:
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one can undergo several chemical reactions:
These reactions often require specific solvents and temperatures, as well as catalysts to enhance reaction rates and yields. Monitoring by chromatographic techniques ensures purity and completion.
The mechanism of action for 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one involves:
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Physical properties such as melting point and boiling point should be determined experimentally for precise applications in synthesis and formulation.
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one has potential applications in:
The ongoing research into this compound highlights its versatility and importance in various scientific fields.
3-Bromopyrido[2,3-d]pyridazin-8(7H)-one (CAS: 909186-02-3) represents a structurally distinctive brominated heterocyclic compound with growing significance in pharmaceutical research. Characterized by the molecular formula C₇H₄BrN₃O and a molecular weight of 226.03 g/mol, this scaffold features a fused bicyclic system combining pyridazine and pyridine rings with a strategically positioned bromine atom at the C3 position [1] [2]. The compound typically presents as a solid, requiring storage under inert atmosphere at room temperature to maintain stability [4]. Its canonical SMILES representation (O=c1[nH]ncc2cc(Br)cnc12) and InChIKey (DFJTZYVLCLRQQB-UHFFFAOYSA-N) provide precise structural identifiers essential for cheminformatics applications [1]. Commercial availability through specialized suppliers like Fluorochem, Sigma-Aldrich/Ambeed, and BLD Pharm underscores its importance as a synthetic building block, with pricing structured according to scale (e.g., £239.00/gram) [1] [2] [4].
Property | Specification | Source |
---|---|---|
CAS Registry Number | 909186-02-3 | [1][2][4] |
Molecular Formula | C₇H₄BrN₃O | [1][2][4] |
Molecular Weight | 226.03 g/mol | [1][4] |
Purity | 95-96% | [1][2] |
Canonical SMILES | O=c1[nH]ncc2cc(Br)cnc12 | [1] |
Storage Conditions | Inert atmosphere, room temperature | [2][4] |
Primary Suppliers | Fluorochem, Sigma-Aldrich/Ambeed, BLD Pharm | [1][2][4] |
The structural architecture of 3-bromopyrido[2,3-d]pyridazin-8(7H)-one confers exceptional versatility in drug design, positioning it as a privileged scaffold in medicinal chemistry. The bromine atom at C3 serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling efficient derivatization through Suzuki, Sonogashira, and Buchwald-Hartwig reactions to generate diverse chemical libraries [1] [4]. This reactivity profile is particularly valuable in structure-activity relationship (SAR) explorations during lead optimization phases. The fused heterocyclic system exhibits planarity and π-electron deficiency, facilitating specific interactions with biological targets through hydrogen bonding and π-stacking interactions [5] [7]. Computational analyses reveal distinct electronic distributions around the brominated position, which influences both reactivity and binding characteristics compared to non-brominated analogs [4] [9].
The scaffold's structural similarity to purine bases enhances its potential for targeting nucleotide-binding domains in enzymes. This bioisosteric relationship is exemplified by kinase inhibition applications, where related pyrido[2,3-d]pyrimidinones demonstrate potent activity through hydrogen bonding with hinge regions in ATP-binding sites [7]. Furthermore, the lactam moiety provides hydrogen bond acceptor/donor functionality critical for target engagement, while the pyridazine ring contributes to solubility parameters—a frequent challenge in heterocyclic drug design [3] [5]. These combined features establish 3-bromopyrido[2,3-d]pyridazin-8(7H)-one as a structurally optimized template for developing inhibitors against therapeutically relevant targets.
Position | Substituent | Prevalence in Pyridopyridazines (%) | Prevalence in Pyrido[2,3-d]pyrimidin-7(8H)-ones (%) | Biological Implications |
---|---|---|---|---|
C2 | H | ~5.5 | ~5.5 | Minimal steric interference |
C2 | N-containing | ~75.6 | ~43.8 | Enhanced kinase affinity |
C2 | S-containing | ~9.8 | ~21.0 | Improved metabolic stability |
C4 | O-containing | ~1.8 | ~62.7 | H-bond acceptor capacity |
C4 | C-containing | ~17.4 | ~25.8 | Hydrophobic pocket targeting |
C6-C5 | Double bond | Predominant | ~67.0 | Planarity for π-stacking interactions |
The therapeutic exploration of pyrido[2,3-d]pyridazinone derivatives has evolved significantly since the early 2000s, paralleling advances in heterocyclic chemistry and targeted drug design. Initial synthetic methodologies relied on classical condensation approaches, such as the reaction of α,β-unsaturated esters with malononitrile followed by cyclization with hydrazine hydrate—a method yielding precursor compounds with ~95% efficiency when refluxed in methanol for 5 hours [6]. These foundational techniques established the synthetic accessibility of the core scaffold but offered limited regiocontrol for C3 substitution. The introduction of bromine at C3 emerged as a strategic innovation to overcome this limitation, enabling transition metal-mediated functionalization that aligns with modern fragment-based drug discovery paradigms [1] [4].
The historical development of pyrido-fused therapeutics reveals a notable expansion in target diversity. Early applications focused primarily on dihydrofolate reductase (DHFR) inhibition, inspired by structural analogs like piritrexim—a pyrido[2,3-d]pyrimidine derivative developed as an anticancer and antiparasitic agent targeting folate metabolism [7]. Contemporary research has diversified into kinase inhibition (e.g., cyclin-dependent kinases), HCV NS5B polymerase inhibition, and fibrotic disease targets, leveraging the scaffold's adaptability to various binding pockets [5] . The exponential increase in patent filings (~1100 patents for pyrido[2,3-d]pyrimidinones alone) reflects growing industrial interest in this chemotype [5] [7].
Recent synthetic innovations have enhanced molecular diversity, particularly through dehydrogenation protocols converting 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to their aromatic counterparts—a transformation critical for optimizing target affinity [5] . The Dimroth rearrangement has further enabled efficient synthesis of 2-arylamino substituted derivatives, expanding accessible chemical space around the core structure . These methodological advances, coupled with virtual library design capabilities (>89,000 designed compounds), position 3-bromopyrido[2,3-d]pyridazin-8(7H)-one at the forefront of modern medicinal chemistry campaigns targeting oncological, infectious, and inflammatory diseases .
Time Period | Synthetic Methodology | Key Innovation | Limitations |
---|---|---|---|
Pre-2000 | Hydrazine cyclization of unsaturated esters | Established core scaffold accessibility | Limited regiocontrol at C3 |
2000-2010 | Transition metal-catalyzed functionalization | Bromine as versatile synthetic handle | Requires specialized catalysts |
2010-2015 | Dimroth rearrangement of guanidine adducts | Access to 2-arylamino substituted derivatives | Moderate yields (40-65%) |
2015-Present | Dehydrogenation protocols | Conversion to fully aromatic systems | Oxidation sensitivity |
Present-Future | Flow chemistry approaches | Improved scalability and reaction control | Emerging technology |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0